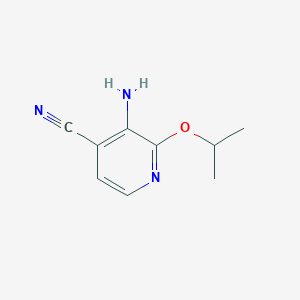
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H11N3O It is characterized by the presence of an amino group, a propan-2-yloxy group, and a carbonitrile group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)-3-nitropyridine. This intermediate is then reduced to 2-(propan-2-yloxy)-3-aminopyridine, which is subsequently reacted with cyanogen bromide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-3-pyridinecarbonitrile: Similar structure but lacks the propan-2-yloxy group.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a pyridine ring.
Uniqueness
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-amino-2-propan-2-yloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-9-8(11)7(5-10)3-4-12-9/h3-4,6H,11H2,1-2H3 |
Clave InChI |
VSGCRWDGNLNGNC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC=CC(=C1N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















